molecular formula C19H15NO6 B564414 (S)-Acenocoumarol CAS No. 66556-78-3

(S)-Acenocoumarol

Cat. No. B564414
CAS RN: 66556-78-3
M. Wt: 353.33
InChI Key: VABCILAOYCMVPS-HNNXBMFYSA-N
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Description

(S)-Acenocoumarol is a synthetic anticoagulant drug used to prevent blood clotting and is derived from coumarin. It is an active ingredient of warfarin, and is used in the treatment of thromboembolic disorders. (S)-Acenocoumarol has a wide range of applications in the medical field, and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

  • Analytical Methodologies : Acenocoumarol, especially its more potent S-enantiomer, is used in anticoagulation therapy. Its quick action and absorption, with effects lasting 15–20 hours, have been studied extensively. Various analytical methodologies like UV/Vis-Spectrophotometry, liquid chromatography-mass spectrophotometry, and others are used for its estimation (Chaudhari, Mhaske, & Shirkhedkar, 2020).

  • Pharmacogenetics : The dose requirements of acenocoumarol can be significantly influenced by genetic polymorphisms in genes like CYP2C9, CYP2C19, and others. This variability necessitates personalized dosing strategies (Saraeva et al., 2007).

  • Nanoplasmonic Biosensor Device : A device based on gold nanodisks using specific polyclonal antibodies against acenocoumarol has been developed for rapid monitoring of its plasma levels. This approach is valuable for therapeutic drug monitoring (TDM) and dosage management (Pelaez et al., 2018).

  • Genotype-based Dosing Algorithm : Research has led to the development of prediction algorithms for acenocoumarol dosage, utilizing clinical factors and genetic variants. This can explain up to 50% of the stable dose in patients (Cerezo-Manchado et al., 2012).

  • Anti-Inflammatory Activity : A recent study explored the repurposing of acenocoumarol for treating chronic inflammatory diseases. It demonstrated that acenocoumarol can attenuate macrophage activation, suggesting its potential as an anti-inflammatory agent (Han & Hyun, 2023).

properties

IUPAC Name

4-hydroxy-3-[(1S)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABCILAOYCMVPS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859299
Record name (S)-Acenocoumarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Acenocoumarol

CAS RN

66556-78-3
Record name (S)-Acenocoumarol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66556-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acenocoumarol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Acenocoumarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACENOCOUMAROL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O90VF03HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
364
Citations
J Godbillon, J Richard, A Gerardin… - British journal of …, 1981 - Wiley Online Library
1 The pharmacokinetics of R(+)‐, S(‐)‐ and R,S(+/‐)‐acenocoumarol were studied in healthy volunteers after administration of single oral and intravenous doses. 2 After both oral and iv …
Number of citations: 88 bpspubs.onlinelibrary.wiley.com
T Meinertz, W Kasper, C Kahl… - British journal of clinical …, 1978 - ncbi.nlm.nih.gov
… dose (0.25 mg/kg iv) of R-(O) and S-acenocoumarol (-). Subject B received in addition 0.5 mg/kg S-acenocoumarol iv (-). The anticoagulant response insubject C required treatment with …
Number of citations: 66 www.ncbi.nlm.nih.gov
HHW Thijssen, B Ritzen - Clinical Pharmacology & …, 2003 - Wiley Online Library
… Plasma R- and S-acenocoumarol concentrations were assayed at 4, 7, and 24 hours. Mean plasma S-acenocoumarol concentrations at 7 hours were higher in subjects with a variant …
Number of citations: 76 ascpt.onlinelibrary.wiley.com
HHW Thijssen, MJ Drittij, LMT Vervoort… - Clinical …, 2001 - Wiley Online Library
Objective Our objective was to study the pharmacokinetics of R‐ and S‐acenocoumarol in a subject who was highly sensitive to the anticoagulant effect of acenocoumarol. The subject …
Number of citations: 68 ascpt.onlinelibrary.wiley.com
HH Thijssen, JP Flinois, PH Beaune - Drug metabolism and disposition, 2000 - ASPET
The oral anticoagulant acenocoumarol is given as a racemic mixture. The (S)-enantiomer is rapidly cleared and is the reason why only (R)-acenocoumarol contributes to the …
Number of citations: 156 dmd.aspetjournals.org
P Bonnabry, J Desmeules, S Rudaz… - British journal of …, 1996 - Wiley Online Library
… R- and S-acenocoumarol, piroxicam and their metabolites were measured in plasma over a 24 h interval. 3 The pharmacokinetics of R-acenocoumarol were markedly modified by …
Number of citations: 24 bpspubs.onlinelibrary.wiley.com
JJ Hermans, HH Thijssen - British journal of pharmacology, 1993 - ncbi.nlm.nih.gov
… Due to the lower Km values of R- and S-acenocoumarol and higher Vma. values of S-acenocoumarol, the overall metabolic clearances of R/S acenocoumarol exceed those of R/S …
Number of citations: 108 www.ncbi.nlm.nih.gov
M Ufer - Clinical pharmacokinetics, 2005 - Springer
… of S-acenocoumarol is approximately 10-fold higher than that of R-acenocoumarol.[99] Thus, the terminal elimination half-life of S-acenocoumarol is … potency of S-acenocoumarol.[22] …
Number of citations: 403 link.springer.com
UP Masche, KM Rentsch, A Von Felten… - European journal of …, 1999 - Springer
Objective: To investigate the effect of lornoxicam co-administration on acenocoumarol pharmacokinetics and pharmacodynamics. Methods: In an open crossover study, six healthy male …
Number of citations: 38 link.springer.com
HHW Thijssen, GMJ Janssen, LGM Baars - European journal of clinical …, 1986 - Springer
… , but S-acenocoumarol is devoid of anticoagulant activity, apparently because of its high clearance [7, 8]. However, S-acenocoumarol has … the elimination of S-acenocoumarol were to be …
Number of citations: 34 link.springer.com

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